molecular formula C13H15NO B13447117 3-(Cyclohexyloxy)benzonitrile

3-(Cyclohexyloxy)benzonitrile

Cat. No.: B13447117
M. Wt: 201.26 g/mol
InChI Key: YAPNLSYXNDZFFG-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)benzonitrile is an organic compound with the molecular formula C13H15NO. It consists of a benzonitrile core substituted with a cyclohexyloxy group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

3-cyclohexyloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNLSYXNDZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Bromine (Br2) or N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

Scientific Research Applications

3-(Cyclohexyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile without the cyclohexyloxy group.

    3-Hydroxybenzonitrile: The precursor to 3-(Cyclohexyloxy)benzonitrile.

    Cyclohexyl bromide: Used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the cyclohexyloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields .

Biological Activity

3-(Cyclohexyloxy)benzonitrile is an organic compound with notable biological activities, primarily investigated in pharmacological contexts. Its structure consists of a benzonitrile core substituted at the third position with a cyclohexyloxy group, which imparts unique properties relevant to various biological interactions.

The molecular formula of this compound is C13_{13}H15_{15}NO. The synthesis typically involves nucleophilic substitution of 3-hydroxybenzonitrile with cyclohexyl bromide, often conducted in aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base. The reaction is usually performed at elevated temperatures to enhance yield.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Effects : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also interact with microbial cells to exert inhibitory effects.
  • Anti-inflammatory Activity : Compounds with analogous structures have been linked to anti-inflammatory responses, which may be relevant for therapeutic applications in conditions characterized by inflammation.
  • Interaction with Biomolecules : The compound may interact with specific proteins and enzymes, potentially altering their functions and influencing various biological pathways. This interaction could lead to therapeutic applications targeting specific diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Electrophilic Interactions : The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
  • Influence on Enzymatic Activity : By interacting with enzymes, it may modulate their activity, potentially leading to therapeutic benefits in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Cytotoxicity Studies : Research comparing the cytotoxic effects of various benzonitrile derivatives against human tumor cell lines has shown that certain structural modifications can enhance cytotoxicity, indicating potential for cancer therapy .
  • Reactivation Studies : While not directly related to this compound, studies on similar compounds as reactivators of acetylcholinesterase (AChE) have highlighted the importance of structural features in determining biological efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications at specific positions on the cyclohexyl ring can significantly alter biological activity, emphasizing the need for targeted design in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
BenzonitrileSimple aromatic nitrile without substituentsLacks substituents that confer additional reactivity
3-HydroxybenzonitrileContains a hydroxyl groupPrecursor to this compound
Cyclohexyl bromideHalogenated compound facilitating substitutionUsed in the synthesis process

The combination of the cyclohexyloxy group and the nitrile functionality in this compound confers distinct chemical properties that differentiate it from simpler compounds like benzonitrile or its precursors.

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